19-Hydroxyprostaglandin E2
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Description
19R-Hydroxy-PGE2 is a prostanoid.
Biological Activity
19-Hydroxyprostaglandin E2 (19-OH PGE2) is a biologically active metabolite derived from prostaglandin E2 (PGE2), known for its selective action on the EP2 receptor subtype. This article explores the compound's biological activity, mechanisms of action, and implications in various physiological and pathological contexts.
19-OH PGE2 is synthesized from PGE2 through the action of prostaglandin 19-hydroxylase, a cytochrome P450 enzyme predominantly found in human seminal vesicles. This enzymatic conversion results in large quantities of 19-OH PGE2 in seminal plasma, indicating its potential role in reproductive physiology . The biosynthetic pathway can be summarized as follows:
- Substrate : Prostaglandin E2 (PGE2)
- Enzyme : Prostaglandin 19-hydroxylase (CYP4F8)
- Product : this compound (19-OH PGE2)
19-OH PGE2 exhibits a unique profile of receptor selectivity compared to its precursor, PGE2. While PGE2 activates multiple prostanoid receptors, including FP, DP, and IP receptors, 19-OH PGE2 selectively stimulates the EP2 receptor without affecting FP receptors or thromboxane A2 pathways . This selectivity suggests that 19-OH PGE2 may modulate specific biological responses such as:
- Vasodilation : Through EP2 receptor activation, leading to increased cAMP production.
- Bone Metabolism : Influencing osteoblast activity and bone resorption by osteoclasts.
- Immune Modulation : Regulating dendritic cell function and cytokine production.
Immune Response Modulation
Research has demonstrated that elevated levels of prostaglandin E2, including 19-OH PGE2, are associated with impaired immune responses. In the context of COVID-19, increased serum levels of PGE2 correlate with disease severity. The virus induces PGE2 production via upregulation of cyclooxygenase-2 (COX-2), which may hinder early antiviral defenses and contribute to severe disease outcomes .
Case Studies
- COVID-19 Severity Correlation :
- Reproductive Health :
Summary of Biological Activities
The biological activities of this compound can be summarized in the following table:
Properties
CAS No. |
55123-68-7 |
---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
WTJYDBMHYPQFNJ-ZUVVJKHESA-N |
SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
physical_description |
Solid |
Synonyms |
19-hydroxy-PGE2 19-hydroxyprostaglandin E2 |
Origin of Product |
United States |
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